molecular formula C5H9NO3S B109491 N-Acetyl-D-cysteine CAS No. 26117-28-2

N-Acetyl-D-cysteine

Cat. No.: B109491
CAS No.: 26117-28-2
M. Wt: 163.20 g/mol
InChI Key: PWKSKIMOESPYIA-SCSAIBSYSA-N
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Description

N-Acetyl-D-cysteine is an acetylated form of the amino acid cysteine. It consists of an acetyl group attached to the amino group of cysteine, enhancing the stability and bioavailability of the compound. This modification allows for better absorption and utilization by the body. This compound is known for its antioxidant properties and is widely used in various medical and industrial applications .

Mechanism of Action

Target of Action

N-Acetyl-D-cysteine (NAC) primarily targets reactive oxygen species (ROS) and acts as an antioxidant . It scavenges ROS through the reaction with its thiol group . NAC is also known to be an inducer of glutathione , a crucial antioxidant in the body .

Mode of Action

NAC interacts with its targets by acting as an antioxidant and a glutathione inducer . It scavenges ROS through the reaction with its thiol group . In the case of acetaminophen overdoses, NAC increases the level of glutathione, an antioxidant that can neutralize the toxic breakdown products of acetaminophen .

Biochemical Pathways

NAC affects several biochemical pathways. It is involved in the glutathione metabolic pathway . It’s important to note that nac itself cannot enter this pathway . NAC also modulates the cysteine redox proteome , which plays a critical role in cellular redox homeostasis . Dysregulation of this proteome may contribute to the pathophysiology of major neurodegenerative diseases .

Pharmacokinetics

NAC is rapidly absorbed and undergoes deacetylation in the body to form cysteine, which is further metabolized to glutathione . NAC is more stable and has a longer half-life, allowing for sustained release of cysteine and subsequent glutathione synthesis . The terminal half-life of NAC is approximately 5.58 hours after intravenous administration and 6.25 hours after oral administration of 400 mg . The oral bioavailability of NAC is between 4.0% and 9.1% .

Result of Action

The molecular and cellular effects of NAC’s action are primarily related to its antioxidant activities. It helps in maintaining the oxidation-reduction balance within the cells of the human body . NAC has been reported to have chemoprotective effectiveness for numerous disease models, xenobiotics, and other cell stress-inducing conditions .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, the pH level can affect the effectiveness of NAC as a thiol in detoxification of oxidants . At physiological pH (7.4), only 0.8% of NAC is present in the active RS− form . Despite its weak direct ROS reactivity, NAC shows high antioxidant activity, which can be reconciled by a recently outlined mechanism .

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-cysteine acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, glutathione (GSH) replenishment, and antioxidant signaling . It is also reported to prevent apoptosis in neuronal cells but induce apoptosis in smooth muscle cells .

Cellular Effects

This compound has been shown to have enormous biological properties. It is used in the treatment of acetaminophen poisoning, diabetic nephropathy, Alzheimer’s disease, schizophrenia, and ulcerative colitis, among others . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration .

Molecular Mechanism

This compound directly modifies the activity of several proteins by its reducing activity . It inhibits activation of c-Jun N-terminal kinase, p38 MAP kinase and redox-sensitive activating protein-1 and nuclear factor kappa B transcription factor activities regulating expression of numerous genes .

Temporal Effects in Laboratory Settings

The pharmacokinetic characteristics of this compound are similar in healthy individuals after single and repeated administration . The half-life is approximately 15.4 to 18.7 hours, and the fraction of this compound excreted in urine in the 36 hours following administration is 3.7% to 3.8% .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a dose-dependent effect. For example, in a study on rats, this compound was found to eliminate sensory neuronal loss following peripheral nerve transection . Another study showed that this compound dose-dependently improved the analgesic effect of acetaminophen on the rat hot plate test .

Metabolic Pathways

This compound, a precursor of cysteine and, thereby, glutathione (GSH), acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, GSH replenishment, antioxidant signaling, etc . It is also stored, utilized, and/or released into the bloodstream as glutathione (GSH), a cysteine-containing tripeptide that serves as a detoxifying agent, a coenzyme for multiple enzymes, and a key component of the electron transport system .

Transport and Distribution

The volume of distribution of this compound ranges from 0.33 to 0.47 L/kg and protein binding is significant, reaching approximately 50% 4 hours after the dose . Specific information on how this compound is transported and distributed within cells and tissues is currently limited.

Subcellular Localization

While specific information on the subcellular localization of this compound is currently limited, it is known that this compound can be found in various parts of the cell due to its role in various biochemical reactions and pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-cysteine can be synthesized through several methods. One common method involves the acetylation of cysteine using acetic anhydride. The reaction typically occurs in an aqueous medium with the pH adjusted to 9-12. The mixture is heated to 40-60°C for 20-60 minutes to complete the acylation reaction. The resulting product is then neutralized and crystallized to obtain crude this compound, which is further purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced using a single-batch process to enhance efficiency and yield. The process involves the acetylation of cysteine followed by purification using suitable solvents. Characterization of the synthesized product is carried out using techniques such as elemental analysis, proton nuclear magnetic resonance, high-performance liquid chromatography, Fourier transform infrared spectroscopy, and melting point analysis .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can be reduced back to cysteine using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Major Products: The major products formed from these reactions include cysteine, disulfides, and various substituted derivatives of this compound .

Scientific Research Applications

N-Acetyl-D-cysteine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Cysteine: A sulfur-containing amino acid that serves as a precursor to glutathione.

    Glutathione: A tripeptide composed of cysteine, glutamate, and glycine, known for its antioxidant properties.

    Methionine: Another sulfur-containing amino acid involved in various metabolic processes.

Uniqueness of N-Acetyl-D-cysteine: this compound is unique due to its acetylation, which enhances its stability and bioavailability compared to cysteine. Unlike glutathione, this compound can be more effectively absorbed when taken orally, making it a preferred supplement for increasing intracellular glutathione levels .

This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and practical applications.

Properties

IUPAC Name

(2S)-2-acetamido-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSKIMOESPYIA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180751
Record name N-Acetyl-D-cysteine
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Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26117-28-2, 616-91-1
Record name N-Acetyl-D-cysteine
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Record name N-Acetyl-D-cysteine
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Record name acetylcysteine
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Record name N-Acetyl-D-cysteine
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Record name N-acetyl-D-cysteine
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Record name N-ACETYL-D-CYSTEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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